5-Bromo-2-methyl-3-nitrophenol
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 5-Bromo-2-methyl-3-nitrophenol, there are related compounds that have been synthesized. For instance, the synthesis method of 5-bromo-2-methoxyphenol involves three steps of reactions: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
The compound “5-Bromo-2-methyl-3-nitrophenol” has been studied for its potential as an inhibitor of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate metabolism . Inhibitors of these enzymes can be used in the management of type II diabetes mellitus (T2DM), a metabolic disorder characterized by sustained high levels of glucose in the blood .
Methods of Application or Experimental Procedures
A series of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones were synthesized and characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . The compounds were then evaluated through enzymatic assays in vitro for inhibitory effect against α-glucosidase and α-amylase activities .
Results or Outcomes
Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some derivatives showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli . Molecular docking was performed on the most active derivatives to predict the hypothetical protein–ligand binding modes into the α-glucosidase and α-amylase binding sites .
properties
IUPAC Name |
5-bromo-2-methyl-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWLYPHIKTHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646177 | |
Record name | 5-Bromo-2-methyl-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-3-nitrophenol | |
CAS RN |
864550-41-4 | |
Record name | 5-Bromo-2-methyl-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864550-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methyl-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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